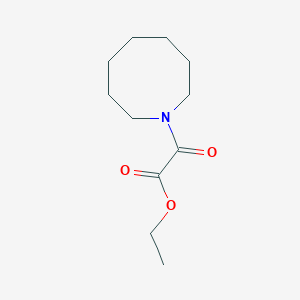
Ethyl azocan-1-yl(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl azocan-1-yl(oxo)acetate is a chemical compound with the molecular formula C11H19NO3 . It contains a total of 34 bonds, including 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 eight-membered ring, 1 aliphatic ester, and 1 aliphatic tertiary amide .
Molecular Structure Analysis
The molecular structure of Ethyl azocan-1-yl(oxo)acetate consists of 19 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It contains a total of 34 bonds, including 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 eight-membered ring, 1 aliphatic ester, and 1 aliphatic tertiary amide .Applications De Recherche Scientifique
Chemical Synthesis and Organic Reactions
Research has explored various chemical syntheses and reactions involving compounds structurally related to Ethyl azocan-1-yl(oxo)acetate. For instance, studies have delved into the synthesis of new compounds from marine fungi, which include derivatives of ethyl acetate (Hong-Hua Wu et al., 2010). Another study investigated the asymmetric organocatalytic annulation of β-keto ester, leading to the formation of related compounds in moderate yield (Kaert Reitel et al., 2018).
Catalysis and Reaction Mechanisms
Ethyl azocan-1-yl(oxo)acetate-related compounds have been utilized in studying catalysis and reaction mechanisms. For instance, Methylrhenium trioxide has been used to catalyze reactions of ethyl diazoacetate, leading to various organic products (Zuolin Zhu & J. Espenson, 1996). Similarly, research on Lewis acid induced decomposition reactions of α-diazo-β-hydroxy esters has provided insights into reaction mechanisms and product distributions (A. Gioiello et al., 2011).
Molecular and Structural Analysis
Studies have also focused on the molecular and structural aspects of compounds similar to Ethyl azocan-1-yl(oxo)acetate. For instance, research on the crystal structure and Hirshfeld surface analysis of related compounds provides valuable insights into their molecular properties (Yassir Filali Baba et al., 2019). Another study used DFT and quantum chemical investigation to analyze molecular properties of substituted pyrrolidinones, enhancing understanding of their electronic properties (M. Bouklah et al., 2012).
Potential Therapeutic and Biological Applications
While explicitly excluding drug use and dosage, research indicates potential therapeutic and biological applications of related compounds. For instance, studies have synthesized novel quinoxaline derivatives as antiviral agents, indicating potential medical applications (Heba S. A. Elzahabi, 2017). Another study developed a voltammetric method for determining a new anticancer prodrug in serum, highlighting the diagnostic potential of related compounds (A. Stępniowska et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(azocan-1-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)12-8-6-4-3-5-7-9-12/h2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOFWJGTLKLXJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl azocan-1-yl(oxo)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392944.png)





![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)
![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)
![2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392955.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)
![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)